GNF6702

Leishmaniasis Drug Discovery Structure-Activity Relationship

Securing a single probe with validated, broad-spectrum efficacy across all three kinetoplastid infection models (cytosolic, lysosomal, and brain niches) is a persistent bottleneck in neglected tropical disease research. GNF6702 directly addresses this gap as a proteasome inhibitor with unprecedented in vivo clearance profiles. • Allosteric β4 subunit inhibitor (IC₅₀ 35 nM vs. T. cruzi proteasome); no activity against the mammalian proteasome. • Demonstrated complete cure in meningoencephalic HAT models and superior efficacy over miltefosine in leishmaniasis models. • Supplied with ≥98% purity, supporting reproducible SAR and resistance studies.

Molecular Formula C22H16FN7O2
Molecular Weight 429.4 g/mol
CAS No. 1799329-72-8
Cat. No. B607708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF6702
CAS1799329-72-8
SynonymsGNF6702;  GNF-6702;  GNF 6702; 
Molecular FormulaC22H16FN7O2
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5
InChIInChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31)
InChIKeyWXZFCGRYVWYYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF6702 (CAS 1799329-72-8): Kinetoplastid Proteasome Inhibitor for Neglected Tropical Disease Research


GNF6702 is a triazolopyrimidine-based non-competitive inhibitor of the kinetoplastid proteasome, developed by the Genomics Institute of the Novartis Research Foundation [1]. It exhibits broad-spectrum antiprotozoal activity against Trypanosoma cruzi, Leishmania spp., and Trypanosoma brucei, the causative agents of Chagas disease, leishmaniasis, and human African trypanosomiasis (HAT), respectively [2]. Its mechanism involves allosteric inhibition of the parasite-specific β4 subunit of the 20S proteasome, with an IC50 of 35 nM against the chymotrypsin-like activity of the T. cruzi proteasome .

Why Broad-Spectrum Antiparasitic Agents Cannot Substitute for GNF6702 in Kinetoplastid Research


The unique allosteric binding mode of GNF6702 to the kinetoplastid proteasome β4 subunit confers a selectivity profile that cannot be replicated by substrate-competitive proteasome inhibitors like bortezomib [1]. Its unprecedented in vivo efficacy across three distinct kinetoplastid infections—clearing parasites from cytosolic (T. cruzi), lysosomal (Leishmania), and brain (T. brucei) niches—is a property not shared by current frontline therapies for these diseases, which are often species-specific and limited by toxicity or complex administration [2]. Therefore, substituting GNF6702 with another proteasome inhibitor or a disease-specific agent will not recapitulate its broad-spectrum, high-selectivity, and brain-penetrant profile essential for certain comparative studies and drug development programs.

Quantitative Differentiation of GNF6702 Against Key Comparators: Selectivity, Brain Penetration, and In Vivo Efficacy


GNF6702 vs. GNF5343: 400-Fold Improvement in Intracellular Leishmania donovani Potency

Optimization of the initial hit compound GNF5343 led to GNF6702, which exhibited a 400-fold increase in potency against intramacrophage L. donovani amastigotes [1]. This represents a substantial improvement in activity against the clinically relevant intracellular stage of the parasite.

Leishmaniasis Drug Discovery Structure-Activity Relationship

GNF6702 vs. Bortezomib: High Selectivity for Parasite vs. Mammalian Proteasome

In contrast to the substrate-competitive inhibitor bortezomib, GNF6702 did not inhibit the mammalian proteasome or the growth of mammalian cells at concentrations that were highly effective against the parasites [1]. Resistance-conferring mutations in the parasite PSMB4 gene shifted GNF6702 potency by >10-fold but did not affect bortezomib susceptibility [1].

Proteasome Inhibition Selectivity Kinetoplastid Parasites

GNF6702 vs. Miltefosine: Complete Cure in Murine Models of Leishmaniasis

In a direct comparison, GNF6702 demonstrated superior efficacy over miltefosine, the current standard-of-care oral drug for leishmaniasis, in clearing parasites from infected mice [1]. GNF6702 achieved complete cure in mouse models, whereas miltefosine shows limited efficacy in certain models and is associated with teratogenicity and gastrointestinal toxicity [1].

Leishmaniasis In Vivo Efficacy Murine Models

GNF6702 vs. NITD689: Comparable Brain Penetration and Complete Cure in HAT Models

Both GNF6702 and the newer analog NITD689 demonstrated favorable in vivo pharmacokinetics and significant brain penetration, enabling oral dosing and achieving complete cure in both hemolymphatic (stage 1) and meningoencephalic (stage 2) murine models of HAT [1]. They achieved relapse-free cure in vitro with an absolute concentration (ACcure) of <100 nM after 72 hours of exposure [1].

Human African Trypanosomiasis Blood-Brain Barrier CNS Penetration

GNF6702: Broad-Spectrum In Vivo Clearance Across Three Kinetoplastid Niches

GNF6702 uniquely cleared parasites from mice in all three models of kinetoplastid infection: the cytosol (T. cruzi), lysosomes (Leishmania), and the brain (T. brucei) [1]. This pan-kinetoplastid efficacy is unprecedented and not observed with other drugs in these disease classes.

Chagas Disease Leishmaniasis Human African Trypanosomiasis

Optimal Research and Preclinical Applications for GNF6702 in Neglected Tropical Disease Programs


Broad-Spectrum Antiparasitic Tool for Investigating Pan-Kinetoplastid Biology

Researchers studying conserved pathways across Trypanosoma cruzi, Leishmania spp., and Trypanosoma brucei can utilize GNF6702 as a chemical probe to validate the proteasome as a common therapeutic target. Its ability to clear parasites from distinct intracellular niches in vivo (cytosol, lysosome, and brain) makes it ideal for comparative studies of host-parasite interactions [1].

Development of CNS-Penetrant Therapies for Stage 2 Human African Trypanosomiasis

GNF6702 serves as a benchmark compound for designing and evaluating new brain-penetrant proteasome inhibitors. Its demonstrated ability to achieve complete cure in meningoencephalic mouse models of HAT, with an ACcure <100 nM, provides a high standard for comparing the efficacy and pharmacokinetic properties of novel analogs [2].

Investigating Proteasome Inhibition as a Strategy to Overcome Drug Resistance in Leishmaniasis

Given its superior efficacy over miltefosine in murine models and its distinct allosteric binding mode, GNF6702 is a critical compound for research aimed at circumventing resistance mechanisms to current antileishmanial drugs. Its 400-fold improved potency over the initial hit GNF5343 also makes it a valuable reference for structure-activity relationship (SAR) studies [1].

Safety and Selectivity Profiling of Parasite-Specific Proteasome Inhibitors

GNF6702 is an essential reference compound for studies focused on minimizing host toxicity in antiparasitic drug development. Its lack of activity against the mammalian proteasome, in contrast to non-selective inhibitors like bortezomib, allows researchers to directly compare the safety profiles and therapeutic windows of different proteasome inhibitor classes in in vivo models [1].

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